Cas no 915369-45-8 (3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-)

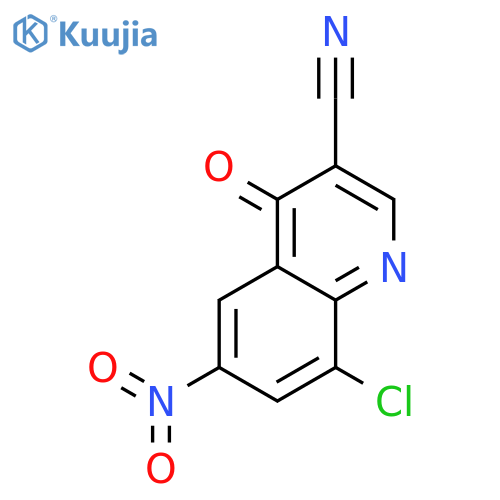

915369-45-8 structure

商品名:3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-

CAS番号:915369-45-8

MF:C10H4ClN3O3

メガワット:249.610060691833

MDL:MFCD13192165

CID:831528

PubChem ID:17759319

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 化学的及び物理的性質

名前と識別子

-

- 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-

- 8-Chloro-4-hydroxy-6-nitro-3-quinolinecarbonitrile

- 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile

- RPISMGBJCPUIMP-UHFFFAOYSA-N

- AKOS037646384

- 915369-45-8

- 3-Quinolinecarbonitrile,8-chloro-4-hydroxy-6-nitro-

- AS-68547

- SCHEMBL4962416

- CS-M0744

- 8-Chloro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

- 1092351-35-3

- 8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

- W17438

- SCHEMBL18375317

- SB70901

- 8-Chloro-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarbonitrile

- DB-156756

- DB-359986

-

- MDL: MFCD13192165

- インチ: InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)

- InChIKey: RPISMGBJCPUIMP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 248.9941187g/mol

- どういたいしつりょう: 248.9941187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 98.7Ų

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D773163-250mg |

8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

915369-45-8 | 95% | 250mg |

$170 | 2023-05-17 | |

| Chemenu | CM228709-1g |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 95% | 1g |

$448 | 2024-07-20 | |

| A2B Chem LLC | AV18482-10mg |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 10mg |

$135.00 | 2024-07-18 | ||

| 1PlusChem | 1P019F8Y-1g |

8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

915369-45-8 | 95% | 1g |

$360.00 | 2023-12-15 | |

| A2B Chem LLC | AV18482-5mg |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 5mg |

$118.00 | 2024-07-18 | ||

| eNovation Chemicals LLC | D773163-1g |

8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

915369-45-8 | 95% | 1g |

$1385 | 2025-02-28 | |

| A2B Chem LLC | AV18482-3mg |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 3mg |

$105.00 | 2024-07-18 | ||

| A2B Chem LLC | AV18482-1mg |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 1mg |

$73.00 | 2024-07-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071238-100mg |

8-Chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

915369-45-8 | 98% | 100mg |

¥669.00 | 2024-04-25 | |

| A2B Chem LLC | AV18482-2mg |

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile |

915369-45-8 | 2mg |

$86.00 | 2024-07-18 |

3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro- 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

915369-45-8 (3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量